molecular formula C19H33ClN2 B14361113 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride CAS No. 92886-01-6

1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride

Cat. No.: B14361113
CAS No.: 92886-01-6
M. Wt: 324.9 g/mol
InChI Key: QNCYTAJOIBCMCR-UHFFFAOYSA-M
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Description

1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is a synthetic organic compound. It belongs to the class of quaternary ammonium salts, which are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride typically involves the quaternization of a pyridine derivative with an alkyl halide. The reaction conditions often include:

    Solvent: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction rate.

Industrial Production Methods

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxides.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride has several scientific research applications, including:

    Chemistry: Used as a reagent or catalyst in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, such as in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride involves its interaction with specific molecular targets. These may include:

    Molecular Targets: Enzymes, receptors, or cellular membranes.

    Pathways Involved: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium bromide
  • 1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium iodide

Uniqueness

1-(2-Ethylhexyl)-4-(4-methylpiperidin-1-YL)pyridin-1-ium chloride is unique due to its specific alkyl chain length and the presence of a methylpiperidinyl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

92886-01-6

Molecular Formula

C19H33ClN2

Molecular Weight

324.9 g/mol

IUPAC Name

1-(2-ethylhexyl)-4-(4-methylpiperidin-1-yl)pyridin-1-ium;chloride

InChI

InChI=1S/C19H33N2.ClH/c1-4-6-7-18(5-2)16-20-12-10-19(11-13-20)21-14-8-17(3)9-15-21;/h10-13,17-18H,4-9,14-16H2,1-3H3;1H/q+1;/p-1

InChI Key

QNCYTAJOIBCMCR-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)C[N+]1=CC=C(C=C1)N2CCC(CC2)C.[Cl-]

Origin of Product

United States

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